Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)

1H-Pyrazolo[3,4-B]pyridin-5-amine structure
942185-01-5 structure
Produktname:1H-Pyrazolo[3,4-B]pyridin-5-amine
CAS-Nr.:942185-01-5
MF:C6H6N4
MW:134.13863992691
MDL:MFCD10699403
CID:1036098
PubChem ID:46192922

1H-Pyrazolo[3,4-B]pyridin-5-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrazolo[3,4-b]pyridin-5-amine
    • 5-Amino-1H-pyrazolo[3,4-b]pyridine
    • 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
    • pyrazolo[5,4-b]pyridine-5-ylamine
    • OVICNYHPCJRQEY-UHFFFAOYSA-N
    • SBB073488
    • STL414928
    • PB20505
    • AK114280
    • ST1171144
    • AB0038308
    • ST45255704
    • Y5668
    • 2H-pyrazolo[3,4-b]pyridin-5-amine
    • WQA
    • SCHEMBL1496196
    • DTXSID20673053
    • AKOS005169606
    • EN300-176231
    • 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
    • CS-D0316
    • SY031794
    • MFCD10699403
    • DB-345760
    • 942185-01-5
    • GS-6692
    • 1H-Pyrazolo[3,4-B]pyridin-5-amine
    • MDL: MFCD10699403
    • Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
    • InChI-Schlüssel: OVICNYHPCJRQEY-UHFFFAOYSA-N
    • Lächelt: N1NC2C(=CC(=CN=2)N)C=1

Berechnete Eigenschaften

  • Genaue Masse: 134.059246208g/mol
  • Monoisotopenmasse: 134.059246208g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 127
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 67.6
  • XLogP3: 0.1

1H-Pyrazolo[3,4-B]pyridin-5-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-176231-0.25g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%
0.25g
$27.0 2023-09-20
Enamine
EN300-176231-2.5g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%
2.5g
$119.0 2023-09-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00423-1G
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 97%
1g
¥ 640.00 2023-04-12
Chemenu
CM109144-50g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%+
50g
$1513 2024-07-19
Enamine
EN300-176231-1.0g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%
1g
$56.0 2023-06-03
Chemenu
CM109144-1g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%+
1g
$94 2024-07-19
eNovation Chemicals LLC
D494268-1G
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 97%
1g
$105 2024-05-23
Enamine
EN300-176231-10.0g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%
10g
$435.0 2023-06-03
Chemenu
CM109144-10g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%+
10g
$473 2024-07-19
Chemenu
CM109144-100g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%+
100g
$2459 2024-07-19

1H-Pyrazolo[3,4-B]pyridin-5-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ,  Toluene ;  3 h, 70 °C; 70 °C → rt
Referenz
Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
Referenz
N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  22 °C
Referenz
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors
Wenglowsky, Steve; Ren, Li; Ahrendt, Kateri A.; Laird, Ellen R.; Aliagas, Ignacio; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 342-347

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 1 atm, rt
Referenz
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; Huang, Wanxu; Li, Xiaodong; Guo, Jing; Chen, Meng; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  15 h, rt
Referenz
Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ;  rt; 1 h, rt
Referenz
Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi
, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials

1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine
A848269
Reinheit:99%
Menge:100g
Preis ($):1548.0